molecular formula C17H13FN4O4 B14114556 N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide

N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide

Cat. No.: B14114556
M. Wt: 356.31 g/mol
InChI Key: QMLJCLUAMHVSQV-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a benzofuran moiety, and a nitroethanimidamide group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluoroaniline and 3-hydroxy-2-benzofuran-1-carbaldehyde, followed by the introduction of the nitroethanimidamide group through nitration and amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to halogenated or nitrated derivatives.

Scientific Research Applications

N’-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(2-fluorophenyl)ureido)benzoic (4-hydroxy-3-methoxybenzylidene)hydrazide: A compound with a similar fluorophenyl group and benzofuran moiety.

    2-nitro-N’-(4-fluorophenyl)benzohydrazide: Another compound featuring a nitro group and fluorophenyl group.

Uniqueness

N’-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O4/c18-11-5-7-12(8-6-11)20-16(10-22(24)25)21-19-9-15-13-3-1-2-4-14(13)17(23)26-15/h1-9,23H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLJCLUAMHVSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=NC3=CC=C(C=C3)F)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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